

# 5-TAMRA Amine: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: TAMRA amine, 5-isomer

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## An In-depth Technical Guide on the Core Chemical and Physical Properties of 5-TAMRA Amine and its Application in Biomolecule Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-Carboxytetramethylrhodamine (5-TAMRA) amine, a widely used fluorescent dye in biological research. This document covers the fundamental chemical structure, key photophysical properties, and detailed protocols for its application in labeling biomolecules, particularly proteins and antibodies.

### Core Properties of 5-TAMRA

5-TAMRA is a rhodamine-based fluorophore recognized for its bright orange-red fluorescence and high photostability.[1] It is a single isomer of carboxytetramethylrhodamine, which ensures reproducibility in critical biological applications.[2][3][4] The amine-reactive form, typically the N-hydroxysuccinimide (NHS) ester, readily reacts with primary amines on biomolecules to form stable covalent bonds.[5][6]

### Chemical Structure

The core structure of 5-TAMRA consists of a xanthene core with two dimethylamino groups and a carboxyphenyl group. The amine group, which can be derivatized for reactivity, is attached to

the carboxyphenyl ring at the 5-position.

IUPAC Name: 5-((6-ammoniohexyl)carbamoyl)-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate chloride<sup>[7]</sup>

(Note: The provided IUPAC name and some chemical formulas from search results appear to be for a specific derivative of 5-TAMRA amine with a linker, not the base 5-TAMRA amine itself. The core structure remains the same.)

## Physicochemical and Spectroscopic Data

The quantitative properties of 5-TAMRA and its amine-reactive NHS ester derivative are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.

Property	Value (5-TAMRA Amine)	Value (5-TAMRA NHS Ester)	Unit	Source(s)
Molecular Formula	C31H37ClN4O4	C29H25N3O7	[7][8] / [9][10]	
Molecular Weight	565.11	527.52	g/mol	[7][8] / [9][10]
Excitation Maximum ( $\lambda_{ex}$ )	541 - 546	541 - 546	nm	[8][10][11][12]
Emission Maximum ( $\lambda_{em}$ )	567 - 580	567 - 580	nm	[8][9][10][11][12]
Molar Extinction Coefficient ( $\epsilon$ )	84,000	95,000	M <sup>-1</sup> cm <sup>-1</sup>	[8][10][11][12] / [9]
Fluorescence Quantum Yield ( $\Phi$ )	0.1	0.1	[8][9][10][11][12]	
Solubility	Good in DMF, DMSO, alcohols	Good in DMF, DMSO	[8][11][12] / [10]	
Purity	>95%	≥90%	%	[8][10][11][12] / [9]

## Experimental Protocols

The following section provides a detailed methodology for labeling proteins with 5-TAMRA NHS ester and the subsequent purification of the conjugate.

### Protein Labeling with 5-TAMRA NHS Ester

This protocol is a general guideline for labeling proteins, such as antibodies, with 5-TAMRA NHS ester. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

- 5-TAMRA NHS ester
- Protein of interest (2-10 mg/mL in an amine-free buffer)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3
- Purification/Desalting column (e.g., Sephadex G-25)
- Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4

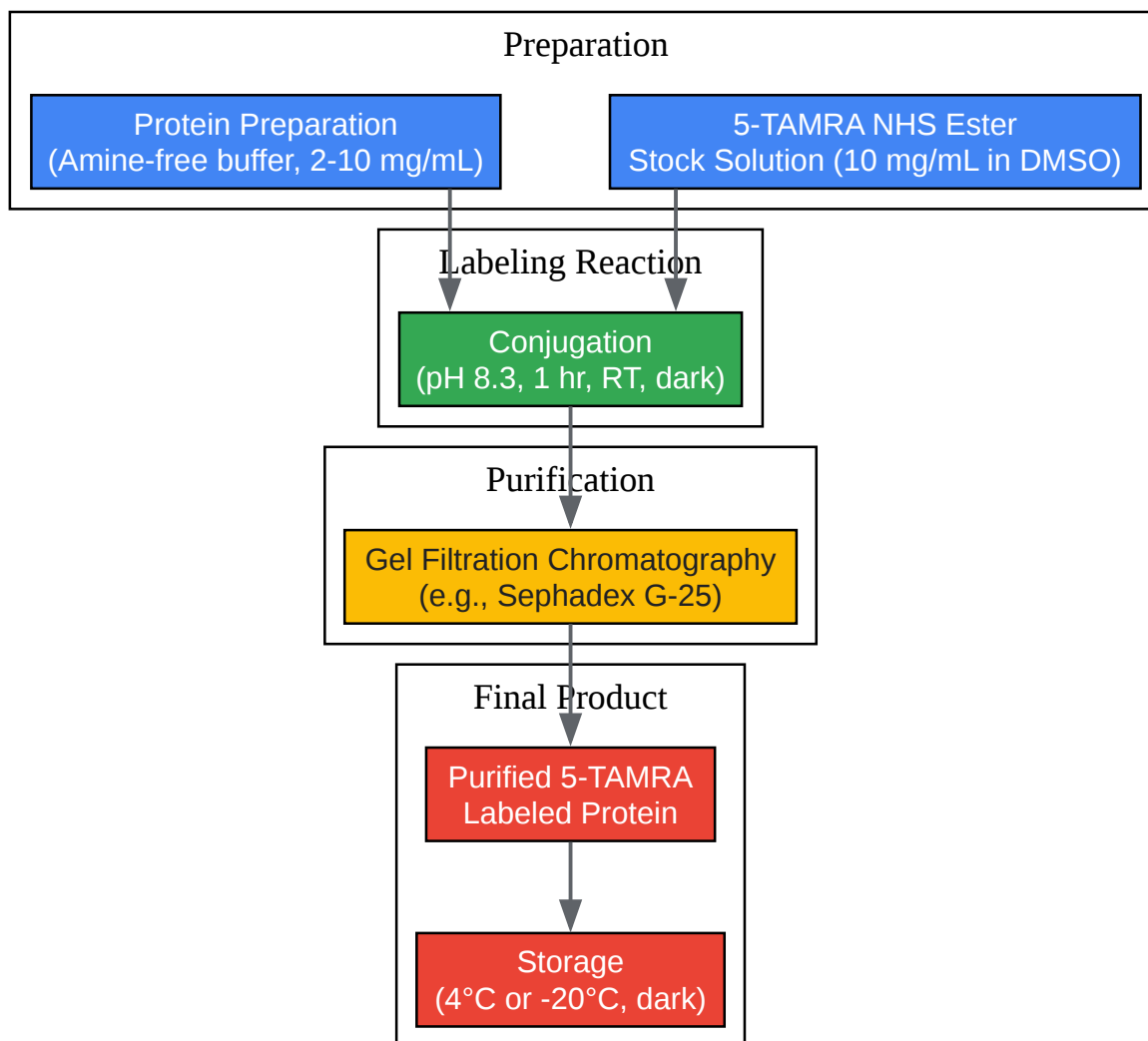
#### Procedure:

- Protein Preparation:
  - Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and must be removed, for example, by dialysis.[\[5\]](#)[\[13\]](#)
  - The protein concentration should be between 2-10 mg/mL for efficient labeling.[\[3\]](#)[\[5\]](#)
- Preparation of 5-TAMRA NHS Ester Stock Solution:
  - Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[\[2\]](#)[\[5\]](#) This solution is sensitive to moisture and should be prepared fresh.[\[14\]](#)
- Conjugation Reaction:
  - Adjust the pH of the protein solution to 8.0-8.5 by adding the Reaction Buffer. A common method is to add the bicarbonate buffer at a 1/10 (v/v) ratio to the protein solution.[\[2\]](#)[\[3\]](#)
  - Add the 5-TAMRA NHS ester solution to the protein solution. The recommended starting molar excess of dye to protein is typically between 5:1 and 20:1.[\[5\]](#)[\[15\]](#)
  - Incubate the reaction for 1 hour at room temperature, protected from light.[\[5\]](#)

- Purification of the Labeled Protein:
  - Separate the TAMRA-labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[\[5\]](#)[\[14\]](#)
  - Equilibrate the column with the Elution Buffer (PBS, pH 7.4).
  - Apply the reaction mixture to the column.
  - Collect the fractions. The first colored fractions to elute will contain the purified TAMRA-labeled protein, while the later fractions will contain the unconjugated dye.[\[14\]](#)
- Storage of the Conjugate:
  - Store the purified TAMRA-protein conjugate at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.[\[13\]](#)
  - To prevent protein degradation and microbial growth, a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 0.02% sodium azide) can be added.[\[15\]](#)

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for labeling a protein with 5-TAMRA NHS ester and purifying the resulting conjugate.



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Caption: Workflow for Protein Labeling with 5-TAMRA NHS Ester.

## Applications

5-TAMRA and its derivatives are versatile tools for a wide range of applications in life sciences, including:

- **Fluorescence Microscopy:** Labeled antibodies and proteins can be used to visualize the localization and dynamics of target molecules within cells and tissues.[9]

- Flow Cytometry: 5-TAMRA conjugates are employed for the identification and quantification of specific cell populations based on the expression of cell surface or intracellular markers.[2][3]
- Fluorescence Resonance Energy Transfer (FRET): TAMRA can serve as an acceptor for fluorophores like fluorescein (FAM), making it useful in FRET-based assays to study molecular interactions.[12]
- Oligonucleotide Labeling: 5-TAMRA is frequently used for labeling DNA and RNA probes for applications such as in situ hybridization and real-time PCR.

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